N~1~-Benzyl-N~2~,N~2~-dimethyl-N~1~-(pyrimidin-4-yl)ethane-1,2-diamine
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Overview
Description
N~1~-Benzyl-N~2~,N~2~-dimethyl-N~1~-(pyrimidin-4-yl)ethane-1,2-diamine is an organic compound that belongs to the class of ethylenediamines It features a benzyl group, two methyl groups, and a pyrimidinyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-N~2~,N~2~-dimethyl-N~1~-(pyrimidin-4-yl)ethane-1,2-diamine typically involves the following steps:
Formation of the Ethylenediamine Backbone: The starting material, ethylenediamine, is reacted with benzyl chloride under basic conditions to form N1-benzyl-ethylenediamine.
Dimethylation: The N1-benzyl-ethylenediamine is then subjected to dimethylation using methyl iodide in the presence of a base such as sodium hydride.
Pyrimidinyl Group Introduction: Finally, the pyrimidinyl group is introduced through a nucleophilic substitution reaction using pyrimidine-4-yl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-Benzyl-N~2~,N~2~-dimethyl-N~1~-(pyrimidin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrimidinyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrimidine-4-yl chloride in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or pyrimidinyl derivatives.
Scientific Research Applications
N~1~-Benzyl-N~2~,N~2~-dimethyl-N~1~-(pyrimidin-4-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of N1-Benzyl-N~2~,N~2~-dimethyl-N~1~-(pyrimidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N~1~-Benzyl-N~2~,N~2~-dimethyl-1,2-ethanediamine: Lacks the pyrimidinyl group, making it less versatile in certain applications.
N~1~-Benzyl-N~2~,N~2~-dimethyl-N~1~-(pyridin-4-yl)ethane-1,2-diamine: Contains a pyridinyl group instead of a pyrimidinyl group, which can affect its binding affinity and specificity.
Properties
CAS No. |
90042-86-7 |
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Molecular Formula |
C15H20N4 |
Molecular Weight |
256.35 g/mol |
IUPAC Name |
N'-benzyl-N,N-dimethyl-N'-pyrimidin-4-ylethane-1,2-diamine |
InChI |
InChI=1S/C15H20N4/c1-18(2)10-11-19(15-8-9-16-13-17-15)12-14-6-4-3-5-7-14/h3-9,13H,10-12H2,1-2H3 |
InChI Key |
WGQLDBWOLBQUNW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(CC1=CC=CC=C1)C2=NC=NC=C2 |
Origin of Product |
United States |
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